molecular formula C18H19FN2O3 B5270679 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(3-fluorophenyl)butanamide

4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(3-fluorophenyl)butanamide

Cat. No.: B5270679
M. Wt: 330.4 g/mol
InChI Key: SWQSHVFRTWBRHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(3-fluorophenyl)butanamide is a synthetic organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a 1,3-dioxoisoindoline moiety and a 3-fluorophenyl group attached to a butanamide chain. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(3-fluorophenyl)butanamide typically involves the following steps:

    Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction of a suitable precursor, such as phthalic anhydride, with an amine.

    Introduction of the 3-Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.

    Attachment of the Butanamide Chain: The butanamide chain can be attached through an amide bond formation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(3-fluorophenyl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(3-fluorophenyl)butanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(3-fluorophenyl)butanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-dioxoisoindolin-2-yl)butanamide: Lacks the 3-fluorophenyl group, leading to different chemical and biological properties.

    N-(3-fluorophenyl)butanamide: Lacks the isoindoline core, resulting in distinct reactivity and applications.

    4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)butanoic acid:

Uniqueness

4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(3-fluorophenyl)butanamide is unique due to the combination of its isoindoline core and 3-fluorophenyl group, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific research applications and a promising candidate for further study.

Properties

IUPAC Name

4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(3-fluorophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c19-12-5-3-6-13(11-12)20-16(22)9-4-10-21-17(23)14-7-1-2-8-15(14)18(21)24/h1-3,5-6,11,14-15H,4,7-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQSHVFRTWBRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)CCCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.